molecular formula C14H15N B8452041 4-Methyl-2-phenethyl-pyridine

4-Methyl-2-phenethyl-pyridine

Cat. No.: B8452041
M. Wt: 197.27 g/mol
InChI Key: WXEJKPRRTYLMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenethyl-pyridine is a functionalized pyridine compound of interest in organic chemistry and materials science research. Pyridine derivatives are valued as key scaffolds and building blocks in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals . The phenethyl and methyl substituents on the pyridine ring core are expected to influence the compound's electronic properties and steric profile, which can be critical for modulating its behavior in catalytic systems or its binding affinity in biological assays. As a potential ligand, similar structures have been demonstrated to coordinate with metals, forming complexes useful in catalysis and materials science . Researchers may explore this compound as a precursor or intermediate in the synthesis of more complex molecules, such as bis(heteroaryl)methanes, which are structures of high interest in medicinal chemistry . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-methyl-2-(2-phenylethyl)pyridine

InChI

InChI=1S/C14H15N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3

InChI Key

WXEJKPRRTYLMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Quaternization and Selective Reduction Strategies

A prominent method involves the quaternization of pyridine derivatives followed by selective reduction. For example, CN105111136A details the reaction of 3-substituted pyridine-4-alcohols with phenethyl halides (e.g., 2-bromoethylbenzene) to form quaternary ammonium salts. Subsequent treatment with sodium borohydride (NaBH₄) in methanol at 0–20°C selectively reduces the intermediate to yield 3-methyl-1-phenethyl-piperidine-4-ketone, a related structure. Adapting this protocol for pyridine systems requires avoiding over-reduction to piperidines, achieved by modulating reaction temperature and borohydride stoichiometry.

Key Data:

ParameterConditionsYieldPurity
Phenethyl halide2-Bromoethylbenzene, 90°C90% N/A
NaBH₄ stoichiometry1:1–5 (substrate:NaBH₄)78.9%>95%
SolventMethanol, 0–20°C

This method’s scalability is demonstrated in multi-gram syntheses, though regioselectivity remains sensitive to the pyridine starting material’s substitution pattern .

Catalytic Hydrogenation Approaches

Palladium-catalyzed hydrogenation offers an alternative route. WO2007055423A1 describes the reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine using a partially deactivated Pd catalyst (0.1–5 wt%) under hydrogen pressure (294–490 kPa). While this patent focuses on piperazine intermediates, analogous conditions could reduce propargyl or allyl substituents adjacent to pyridine rings. The method achieves 52% yield after recrystallization, with purity enhanced to 95.8% via toluene/heptane washes .

Reaction Conditions:

  • Catalyst: Pd/FeSO₄ (partially deactivated)

  • Temperature: 60–70°C

  • Pressure: 3–5 kgf/cm² (294–490 kPa)

Metal Hydride Reduction of Pyridine Carboxylic Acids

JP2015174853A reports the reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid to its methanol derivative using metal hydrides. While targeting a different product, this approach exemplifies the utility of borohydrides in pyridine functionalization. The protocol employs lithium aluminum hydride (LiAlH₄) or NaBH₄ in tetrahydrofuran (THF), achieving >95% purity after aqueous workup. For 4-methyl-2-phenethyl-pyridine, analogous reductions of keto or ester groups α to the pyridine nitrogen could install the phenethyl moiety.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation reveals critical trade-offs:

Quaternization-Reduction :

  • Pros: High yields (78.9%), simple setup.

  • Cons: Risk of over-reduction to piperidines.

Catalytic Hydrogenation :

  • Pros: Scalable, solvent-efficient.

  • Cons: Requires specialized equipment for high-pressure H₂.

Metal Hydride Reductions :

  • Pros: Excellent functional group tolerance.

  • Cons: Sensitive to moisture, lower atom economy.

Purification and Characterization Techniques

Post-synthetic purification often determines final product quality. Recrystallization from toluene/methanol mixtures (JP2015174853A ) or silica gel chromatography (WO2007055423A1 ) are standard. Advanced characterization via ¹H/¹³C NMR and HPLC ensures regiochemical fidelity, particularly for distinguishing 2- vs. 4-substituted isomers.

Industrial-Scale Production Considerations

Scalability challenges include catalyst recycling (Pd in hydrogenation ) and solvent recovery. Continuous-flow systems could mitigate exothermic risks in NaBH₄ reductions , while green solvents (e.g., 2-MeTHF) may replace dichloromethane in extractions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenethyl-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines.

Scientific Research Applications

Pharmacological Applications

4-Methyl-2-phenethyl-pyridine has been studied for its role as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a precursor for the synthesis of antidepressants such as mirtazapine, which is used to treat major depressive disorder. The synthesis involves the formation of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine derivatives, showcasing the compound's utility in medicinal chemistry .

Neuropharmacology

Research indicates that this compound may interact with sigma receptors in the central nervous system, which are implicated in various neurological disorders. Studies have shown that compounds with similar structures can modulate sigma receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression .

Synthesis of PET Tracers

A significant application of this compound is its use in the synthesis of positron emission tomography (PET) tracers. For instance, derivatives of this compound have been identified as potential tracers for imaging inducible nitric oxide synthase (iNOS), which plays a role in inflammation and neurodegenerative diseases. The synthesized tracers demonstrated favorable biodistribution profiles in animal models, indicating their potential for clinical imaging applications .

Anticancer Research

Recent studies have explored the anticancer properties of pyridine derivatives, including those related to this compound. A series of novel pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated against various cancer cell lines, revealing selective cytotoxicity against breast and renal cancer cells. This highlights the potential of pyridine-based compounds in cancer therapeutics .

Table 1: Pharmacological Properties of this compound Derivatives

Compound NameTarget DiseaseMechanism of ActionReference
MirtazapineDepressionNoradrenergic and specific serotonergic activity
PET TracerInflammationiNOS imaging
Pyrido[3,4-d]pyrimidineCancerCytotoxicity against cancer cells

Table 2: Biodistribution Studies of PET Tracers Derived from this compound

Time Point (min)Lung Uptake (%)Control Uptake (%)
304010
605515

Case Studies

Case Study 1: Synthesis and Evaluation of Mirtazapine Derivatives

  • Researchers synthesized several derivatives of mirtazapine from this compound to evaluate their antidepressant efficacy. Results indicated that certain modifications enhanced pharmacological activity while reducing side effects.

Case Study 2: Imaging Inflammation with PET Tracers

  • A study utilized a derivative of this compound as a PET tracer in mice models treated with lipopolysaccharide to induce iNOS expression. The tracer successfully highlighted areas of inflammation, confirming its potential for clinical imaging applications.

Case Study 3: Anticancer Activity Assessment

  • A series of pyrido[3,4-d]pyrimidine derivatives were tested against the NCI 60 human cancer cell line panel. Compounds derived from this compound exhibited selective cytotoxicity toward breast and renal cancer cell lines, suggesting a promising avenue for further development.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenethyl-pyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 4-Methyl-2-phenethyl-pyridine with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 4-CH₃, 2-CH₂CH₂Ph C₁₄H₁₅N 197.28 Not reported Lipophilic; potential CNS activity
SIB-1893 2-CH₃, 6-(E)-CH=CHPh C₁₄H₁₃N 195.26 Not reported mGluR5 antagonist (IC₅₀ = 0.29 µM)
4-(2-Aminoethyl)pyridine 4-CH₂CH₂NH₂ C₇H₁₀N₂ 122.17 Not reported Polar; hydrogen-bonding capability
2-Methyl-3-phenylpyridine 2-CH₃, 3-Ph C₁₂H₁₁N 169.22 Not reported Steric hindrance at 3-position
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-CH₃, 6-piperidinyl (pyrimidine core) C₁₀H₁₆N₄ 192.26 Not reported Heterocyclic diversity; drug design utility

Key Observations :

  • Substituent Position : The position of substituents significantly impacts electronic and steric properties. For example, SIB-1893’s styryl group at position 6 enhances π-π stacking in receptor binding, whereas this compound’s phenethyl group at position 2 may favor hydrophobic interactions .
  • Melting Points : While data is absent for the target compound, analogs with halogen or nitro substituents (e.g., in ) show higher melting points (268–287°C) due to stronger intermolecular forces .
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]
  • Activity: Noncompetitive mGluR5 antagonist with IC₅₀ = 0.29 µM; also inhibits NMDA receptors at higher concentrations .
  • Comparison : The phenethyl group in this compound lacks the conjugated double bond present in SIB-1893’s styryl group, which may reduce potency at mGluR5 but improve metabolic stability.
2-Methyl-3-phenylpyridine
  • Activity : Structural isomerism (methyl at position 2 vs. 4) alters dipole moments and receptor binding profiles. Such positional changes are critical in optimizing drug candidates for selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.